Product packaging for 6,12-Diphenyldibenzo[b,f][1,5]diazocine(Cat. No.:CAS No. 7139-42-6)

6,12-Diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B12003327
CAS No.: 7139-42-6
M. Wt: 358.4 g/mol
InChI Key: UQIGJMYREVNYFW-UHFFFAOYSA-N
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Description

6,12-Diphenyldibenzo[b,f][1,5]diazocine is a synthetically crafted organic compound based on the dibenzo[b,f][1,5]diazocine core structure, an eight-membered diazocine ring fused with two benzene rings. This specific derivative features phenyl substituents at the 6 and 12 positions. The dibenzo[b,f][1,5]diazocine scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is a promising starting point for the design and development of novel bioactive molecules . Researchers can utilize this diaryl-substituted diazocine as a key building block in pharmaceutical research, particularly for exploring new therapeutic agents. The structural motif is related to compounds with documented cytotoxic effects against cancer cell lines such as HeLa and U87, as well as antibacterial activity, making it a compound of interest in early-stage drug discovery . Furthermore, diaryl-substituted dibenzo[b,f][1,5]diazocines are of significant interest in materials science due to their potential application in the assembly of supramolecular structures and fullerene-based nanomaterials . Synthetic approaches to access such diazocine derivatives have been refined to include methods under microwave irradiation, which can offer rapid and efficient cyclization, improving overall yield and reducing reaction times . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2 B12003327 6,12-Diphenyldibenzo[b,f][1,5]diazocine CAS No. 7139-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7139-42-6

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

6,12-diphenylbenzo[c][1,5]benzodiazocine

InChI

InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27-25/h1-18H

InChI Key

UQIGJMYREVNYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 6,12 Diphenyldibenzo B,f 1 2 Diazocine and Derivatives

Established Synthetic Pathways to Dibenzo[b,f]mdpi.comresearchgate.netdiazocines

Conventional methods for constructing the dibenzo[b,f] mdpi.comresearchgate.netdiazocine ring system have laid the groundwork for subsequent synthetic innovations. These established routes typically involve cyclization reactions of appropriately substituted precursors.

Cyclocondensation reactions are a cornerstone in the synthesis of the dibenzo[b,f] mdpi.comresearchgate.netdiazocine framework. A primary example involves the self-condensation of 2-aminobenzophenone (B122507) derivatives. In one such procedure, the self-condensation of 2-amino-4-bromobenzophenone under specific conditions yields (5Z,11Z)-3,9-dibromo-6,12-diphenyl-dibenzo[b,f] mdpi.comresearchgate.netdiazocine. researchgate.netasianpubs.org This reaction highlights a direct approach to forming the central eight-membered ring through the creation of two imine bonds.

Another established cyclocondensation approach involves the acid-catalyzed cyclization of 2-benzoylbenzoyl azides. This method provides a rapid and efficient pathway to substituted dibenzo[b,f] mdpi.comresearchgate.netdiazocines in good yields, shortening the synthetic sequence compared to other conventional methods. nih.gov The reaction is believed to proceed through an intermolecular [2+2] cyclization mechanism. nih.gov

Table 1: Synthesis of Substituted Dibenzo[b,f] mdpi.comresearchgate.netdiazocines via Cyclization of 2-Benzoylbenzoyl Azides

Substituent (R)Reaction ConditionsYield (%)Reference
HCF3SO3H, CH2Cl2, rt, 10 min85 nih.gov
4-MeCF3SO3H, CH2Cl2, rt, 10 min82 nih.gov
4-ClCF3SO3H, CH2Cl2, rt, 10 min88 nih.gov
4-BrCF3SO3H, CH2Cl2, rt, 10 min91 nih.gov

The synthesis of dibenzo[b,f] mdpi.comresearchgate.netdiazocine-6,12(5H,11H)-diones, which are precursors to the title compound, can be achieved through the coupling and subsequent cyclization of aminobenzoic acid derivatives. A notable three-step method utilizes substituted 1H-benzo[d] mdpi.comnih.govoxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials. mdpi.comresearchgate.net

The process begins with the base-catalyzed coupling of an isatoic anhydride (B1165640) with a 2-aminobenzoic acid in an aqueous solution to form a 2-(2-aminobenzamido)benzoic acid intermediate. mdpi.com This intermediate is typically not isolated but is directly esterified by refluxing in methanol (B129727) with sulfuric acid. The final cyclization of the resulting methyl ester is performed using a strong base like sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) to yield the desired dibenzo[b,f] mdpi.comresearchgate.netdiazocine-6,12(5H,11H)-dione. mdpi.comnih.gov This pathway allows for the creation of unsymmetrically substituted derivatives by varying the substituents on either of the starting components. mdpi.comnih.gov

Reductive cyclization offers another key route to the dibenzo[b,f] mdpi.comresearchgate.netdiazocine core. This strategy often starts from 2,2'-dinitrobibenzyl (B146402) precursors. The two nitro groups are reduced to amino groups, which then cyclize to form the central diazocine ring. A significant improvement in this method involves the use of lithium tetrahydridoaluminate (LiAlH4), which dramatically simplifies the ring-closure reaction, reducing the time from hours to minutes. nih.gov Over-reduction to the corresponding hydrazobenzene (B1673438) can be a side reaction, but subsequent air oxidation in the presence of Cu(II) ions can convert this byproduct to the desired diazocine, maximizing the yield. nih.gov

Conversely, oxidative ring closure methods can also be employed. These methods typically involve the formation of the eight-membered ring from a more flexible precursor through an oxidation step. For example, the synthesis can involve an initial oxidative C-C coupling of 2-nitrotoluenes to form the dinitrobibenzyl intermediate, which is then subjected to reductive cyclization as described above. beilstein-journals.orgbeilstein-journals.org In biosynthetic pathways, cytochrome P450 enzymes have been shown to catalyze oxidative C-N ring-closure reactions to form complex heterocyclic structures, demonstrating the principle of oxidative ring formation in nature. mdpi.com

Modern and Efficient Synthetic Strategies for 6,12-Diphenyldibenzo[b,f]mdpi.comresearchgate.netdiazocine

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, modern synthetic strategies have been developed. These focus on efficiency, energy conservation, and improved yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. The synthesis of 6,12-Diphenyldibenzo[b,f] mdpi.comresearchgate.netdiazocine derivatives has benefited significantly from this technology. The self-condensation of 2-amino-4-bromobenzophenone to produce (5Z,11Z)-3,9-dibromo-6,12-diphenyl-dibenzo[b,f] mdpi.comresearchgate.netdiazocine can be performed efficiently under microwave irradiation. asianpubs.org This approach often occurs under solvent-free conditions and in the presence of a catalyst like diphenyl phosphate (B84403) (DPP), leading to high yields in substantially shorter reaction times compared to conventional heating. asianpubs.org

Table 2: Effect of Catalyst on Microwave-Assisted Synthesis of a Dibenzo[b,f] mdpi.comresearchgate.netdiazocine Derivative

CatalystReaction ConditionsYield (%)Reference
HClMW, 160°C, 20 min65 asianpubs.org
H3PO4MW, 160°C, 20 min70 asianpubs.org
CH3COOHMW, 160°C, 20 min55 asianpubs.org
Diphenyl Phosphate (DPP)MW, 160°C, 20 min85 asianpubs.org

Solvent-free, or solid-state, reactions represent a green chemistry approach that reduces environmental waste and can lead to improved reaction kinetics and yields. The base-catalyzed autocondensation of fluorinated o-aminophenones to synthesize rigid, V-shaped epoxydibenzo[b,f] mdpi.comresearchgate.netdiazocines is a prime example of this strategy. nih.govacs.org

These reactions are often performed by simply heating the reactants with a catalytic amount of a base, such as N,N,N′,N′-tetramethylguanidine (TMG), without any solvent. nih.govacs.org This methodology has proven to be highly efficient and scalable, providing excellent yields of the diazocine products and avoiding the formation of byproducts. acs.org The combination of microwave irradiation and solvent-free conditions, as seen in the synthesis of (5Z,11Z)-3,9-dibromo-6,12-diphenyl-dibenzo[b,f] mdpi.comresearchgate.netdiazocine, exemplifies a highly efficient and environmentally conscious synthetic protocol. researchgate.netasianpubs.org

Table 3: Yields of Epoxydibenzo[b,f] mdpi.comresearchgate.netdiazocines via Solvent-Free Autocondensation

Reactant SubstituentReaction ConditionsYield (%)Reference
4-HTMG (20 mol%), 120°C, 16h93 nih.govacs.org
4-FTMG (20 mol%), 120°C, 16h94 acs.org
4-ClTMG (20 mol%), 120°C, 16h92 acs.org
4-BrTMG (20 mol%), 120°C, 16h91 acs.org
4-OMeTMG (20 mol%), 120°C, 48h85 acs.org

Catalytic Transformations (e.g., Acid-Catalyzed, Palladium-Catalyzed)

The construction of the dibenzo[b,f] nih.govbeilstein-journals.orgdiazocine skeleton is often facilitated by catalytic methods, which offer efficient routes to the target molecule. Both acid and metal catalysts have proven effective in this capacity.

Acid-Catalyzed Synthesis: Trifluoroacetic acid (TFA) has been identified as an effective catalyst for the synthesis of diaryldibenzo[b,f] nih.govbeilstein-journals.orgdiazocines. acs.org One notable method involves the TFA-catalyzed reaction of 2-aminobenzophenones, which proceeds rapidly to afford the corresponding diazocine derivatives. acs.org A systematic study optimizing this reaction found that the process is efficient and allows for the synthesis of a variety of these compounds. acs.org

In a different approach, a novel method for synthesizing epoxydibenzo[b,f] nih.govbeilstein-journals.orgdiazocines, which possess a rigid V-shaped structure, relies on a base-catalyzed, solvent-free autocondensation and cross-condensation of fluorinated o-aminophenones. nih.gov This unprecedented reaction offers scalable access to a range of these unique diazocines. nih.gov

Gold- and Palladium-Catalyzed Synthesis: Gold catalysis has also been employed to synthesize the dibenzo nih.govbeilstein-journals.orgdiazocine ring system. Research has shown that β-(2-aminophenyl)-α,β-ynones can undergo an intermolecular hydroamination catalyzed by a gold complex, (JonPhosAuNCMe)SbF₆, to yield dibenzo nih.govbeilstein-journals.orgdiazocines. researchgate.net This method provides an alternative to the more common gold-catalyzed pathways that lead to indoles from 2-alkynylanilines. researchgate.net

Palladium-catalyzed reactions, particularly those involving C-H bond functionalization and cascade reactions, represent a powerful strategy for constructing heterocyclic systems. mdpi.comresearchgate.net While broad in scope, these principles can be applied to the synthesis of complex diazocine structures, often providing high atom economy by avoiding the need for pre-functionalized starting materials. mdpi.com For instance, palladium-catalyzed divergent cycloisomerization of 1,6-enynes demonstrates the catalyst's ability to control reaction pathways to form various ring systems. rsc.org

Synthesis of Substituted and Functionalized 6,12-Diphenyldibenzo[b,f]nih.govbeilstein-journals.orgdiazocine Analogues

The functionalization of the 6,12-Diphenyldibenzo[b,f] nih.govbeilstein-journals.orgdiazocine scaffold is crucial for tuning its properties for various applications. Research efforts have focused on regioselective functionalization, the use of cross-coupling reactions, and the development of asymmetrically substituted and chiral analogues.

Strategies for Regioselective Functionalization

Achieving regioselectivity in the functionalization of the dibenzodiazocine core is essential for creating specific, well-defined analogues. Direct C-H functionalization is a powerful tool in this regard, allowing for the introduction of substituents at particular positions on the aromatic rings. nih.gov The choice of catalyst and directing groups can influence the position of arylation or other modifications. nih.gov

For related diazocine systems, methods have been developed for creating symmetrically 3,3'-substituted derivatives. beilstein-journals.orgbeilstein-journals.org These syntheses often involve a two-step process starting from substituted 2-nitrotoluenes: an oxidative C-C coupling followed by a reductive ring closure. beilstein-journals.orgbeilstein-journals.org The latter step has been improved by a reduction/reoxidation sequence via a stable hydrazine (B178648) intermediate, leading to better yields and reproducibility. beilstein-journals.org Functional groups such as alcohols, azides, amines, and vinyl groups have been successfully introduced using these methods. beilstein-journals.org

Application of Cross-Coupling Reactions (e.g., Stille, Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the late-stage functionalization of the diazocine framework, enabling the formation of C-C and C-N bonds.

Stille and Suzuki Couplings: A comparative study of Stille and Suzuki cross-coupling reactions for functionalizing diazocines has provided efficient protocols. nih.gov These methods utilize stannylated and borylated diazocine precursors, which are stable and can be coupled with a wide range of organic bromides. nih.gov The Suzuki reaction, in particular, was reported for the first time for diazocines in this context, broadening the accessible range of derivatives. nih.gov For N-acetyl diazocine derivatives, Suzuki couplings have been shown to be highly effective for arylation, while Stille reactions are well-suited for vinylation. beilstein-journals.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction has been successfully applied to introduce amino substituents onto the diazocine scaffold, further expanding the chemical space of available functionalized analogues. beilstein-journals.org

Table 1: Overview of Cross-Coupling Reactions for Diazocine Functionalization

Reaction TypeCatalyst/ReagentsSubstrateCoupling PartnerKey FindingsReference
Suzuki CouplingPd(OAc)₂, XPhos, K₂CO₃Di-borylated diazocineBrominated coupling partnersFirst reported Suzuki coupling for diazocines; broad functional group tolerance. nih.gov
Stille CouplingPd(OAc)₂, XPhos, CsFDi-stannylated diazocineBrominated coupling partnersImproved efficiency over previous reports; suitable for vinylation. nih.govbeilstein-journals.org
Buchwald-HartwigPalladium catalystHalogenated N-acetyl diazocineAminesEnables the synthesis of amino-substituted diazocines. beilstein-journals.org

Development of Unsymmetrically Substituted Dibenzo[b,f]nih.govbeilstein-journals.orgdiazocines

Traditional methods for synthesizing dibenzodiazocines often rely on the dimerization of identical precursors, which inherently leads to symmetrical products. mdpi.com To overcome this limitation, new strategies have been developed to access more complex, unsymmetrically substituted analogues.

A noteworthy three-step method utilizes variously substituted 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials. nih.govresearchgate.netnih.gov This approach allows for the creation of dibenzo[b,f] nih.govbeilstein-journals.orgdiazocine-6,12(5H,11H)diones with different substituents on each of the benzo rings and at the nitrogen positions. mdpi.com The resulting diones can be further modified through N-alkylation or N-acylation. nih.gov

Another strategy for producing unsymmetrical diazocines is the Baeyer–Mills reaction. beilstein-journals.org This reductive condensation between an aromatic nitroso compound and an aromatic amine has been adapted for the intramolecular synthesis of mono-functionalized S-diazocines, providing a convenient route to asymmetrically substituted products. beilstein-journals.org For the related dibenzo[b,f] nih.govnih.govdiazocine system, unsymmetrical N-substitution has been achieved by careful selection of building blocks and post-cyclization modifications. nih.govibb.waw.pl

Enantioselective Synthesis for Chiral 6,12-Diphenyldibenzo[b,f]nih.govbeilstein-journals.orgdiazocine

The tub-shaped, non-planar structure of 6,12-Diphenyldibenzo[b,f] nih.govbeilstein-journals.orgdiazocine makes it a chiral molecule. The development of methods to access single enantiomers is critical for applications in areas such as chiral recognition and catalysis.

The first successful optical resolution of racemic 6,12-diphenyldibenzo[b,f] nih.govbeilstein-journals.orgdiazocine was accomplished using chiral supercritical fluid chromatography (SFC). nih.gov The absolute configurations of the separated enantiomers were determined by X-ray crystallography. nih.gov Importantly, these enantiomers exhibit high conformational stability, maintaining their chiral configuration at temperatures exceeding 200 °C. nih.gov Similarly, racemic epoxydibenzo[b,f] nih.govbeilstein-journals.orgdiazocines have been separated into single, thermally stable enantiomers. nih.gov

More recently, catalytic enantioselective methods have emerged. A significant breakthrough is the use of chiral phosphoric acids (CPAs) as catalysts. One such method involves the CPA-catalyzed dimerization of 2-acylbenzoisocyanates to produce inherently chiral, saddle-shaped dibenzo[b,f] nih.govbeilstein-journals.orgdiazocines. researchgate.net A similar CPA-catalyzed strategy, involving the cyclocondensation of biaryl diamines and benzils, has been developed for the enantioselective synthesis of the related 6,7-diphenyldibenzo[e,g] nih.govnih.govdiazocine, achieving excellent yields and enantioselectivities (e.g., 82% yield, 98% ee). chinesechemsoc.org

Table 2: Enantioselective Approaches for Dibenzo[b,f] nih.govbeilstein-journals.orgdiazocine and Analogues

MethodTechnique/CatalystKey FeatureOutcomeReference
Optical ResolutionChiral Supercritical Fluid Chromatography (SFC)Separation of a racemic mixture of 6,12-diphenyldibenzo[b,f] nih.govbeilstein-journals.orgdiazocine.Isolated enantiomers with high conformational stability (>200 °C). nih.gov
Catalytic Asymmetric SynthesisChiral Phosphoric Acid (CPA)Enantioselective dimerization of 2-acylbenzoisocyanates.Direct synthesis of chiral dibenzo[b,f] nih.govbeilstein-journals.orgdiazocines. researchgate.net
Catalytic Asymmetric Synthesis (Analogue)Chiral Phosphoric Acid (CPA)Cyclocondensation of [1,1′-biphenyl]-2,2′-diamines and benzils.Synthesis of chiral 6,7-diphenyldibenzo[e,g] nih.govnih.govdiazocine with high ee. chinesechemsoc.org

Structural Elucidation and Conformational Analysis of 6,12 Diphenyldibenzo B,f 1 2 Diazocine

Comprehensive Analysis of the Eight-Membered Diazocine Ring System

The central eight-membered ring is the defining structural feature of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine. Unlike well-behaved six-membered rings, medium-sized rings (8-11 members) are subject to complex conformational preferences governed by the need to minimize transannular nonbonded interactions. princeton.edu

The eight-membered diazocine ring is not planar and adopts puckered conformations to alleviate ring strain. dalalinstitute.com The conformational dynamics of this system can be complex, with the potential for multiple conformations to exist in equilibrium. For some related diazocine derivatives, nuclear magnetic resonance (NMR) studies have revealed the presence of two distinct conformations that are non-interconverting on the NMR timescale at room temperature. nih.gov The kinetic analysis of this interconversion process for a model dihydrodiazocinone indicated a significant activation energy of approximately 21 kcal/mol, highlighting a substantial barrier to ring flipping. nih.gov This conformational flexibility can lead to split signals in ¹H NMR spectra, and variable-temperature NMR experiments are often employed to study these dynamic processes.

Eight-membered rings can theoretically adopt several conformations, with boat and chair (or tub) forms being the most discussed. princeton.edu In the case of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine, a stable boat conformation has been identified. nih.gov X-ray crystal structure analysis has confirmed the boat conformation for this molecule, and Density Functional Theory (DFT) calculations have further substantiated the high stabilization of this particular arrangement. nih.gov This conformational stability is significant, as it allows the molecule's chiral configuration to be maintained even at high temperatures, exceeding 200 °C. nih.gov

CompoundDihedral Angle Between Benzene (B151609) Rings (°)Reference
5,11-Dimethyl-dibenzo[b,f] nih.govresearchgate.netdiazocine-6,12(5H,11H)-dione75.57 (3) nih.gov
6H,12H-5,11-Ethanodibenzo[b,f] nih.govresearchgate.netdiazocine75.85 (4) nih.gov
Diethyl 6H,12H-5,11-methanodibenzo[b,f] nih.govresearchgate.netdiazocine-1,7-dicarboxylate93.16 (3) researchgate.net

Investigations into Chirality and Stereochemistry

The non-planar nature of the 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine scaffold gives rise to interesting stereochemical properties, including the potential for chirality.

Chirality in 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine is a direct consequence of its stable, non-planar boat conformation. nih.gov The molecule lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers. This is a form of atropisomerism, where rotation around single bonds is restricted, leading to distinct, separable isomers. The high thermal stability of the boat conformation ensures that the chirality is maintained and does not readily racemize, making it a suitable candidate for applications in chiral materials and catalysis. nih.gov

The separation of the enantiomers of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine has been successfully achieved. nih.gov Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of stereoisomers, often providing faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). dntb.gov.uamdpi.com The first optical resolution of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine was accomplished using chiral SFC, which allowed for the isolation of the individual enantiomers. nih.gov The absolute configurations of the separated enantiomers were subsequently determined through X-ray crystal structure analysis, confirming the successful resolution of the racemic mixture. nih.gov

Determination of Absolute Configurations via X-ray Crystallography and Spectroscopic Methods

The non-planar, boat-like conformation of the 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine core structure gives rise to stable chirality. The determination of the absolute configuration of its enantiomers has been successfully accomplished through a combination of chromatographic separation and advanced analytical methods.

The first optical resolution of the racemic mixture was achieved using chiral supercritical fluid chromatography (SFC). nih.gov Following successful separation, single-crystal X-ray crystallography was employed as the definitive method for assigning the absolute configuration of each enantiomer. nih.gov By analyzing the diffraction pattern of a single crystal of a pure enantiomer, the precise spatial arrangement of every atom can be determined. The assignment of the absolute configuration, designated as (R) or (S), is then made based on the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov This method provides unambiguous proof of the three-dimensional structure.

Complementing the crystallographic data, spectroscopic techniques such as circular dichroism (CD) are utilized. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited by chiral molecules. The resulting CD spectrum provides a unique fingerprint for each enantiomer and can be correlated with the absolute configuration determined by X-ray analysis. nih.gov The high optical rotation and the specific patterns in the circular dichroism spectrum have been rationalized and explained through electronic helix theory. nih.gov

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the cornerstone for understanding the precise molecular geometry and intermolecular arrangement of 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine in the solid state.

Determination of Molecular Structure in Crystalline Phase

In the crystalline phase, 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine adopts a highly puckered, non-planar structure. X-ray diffraction measurements have unequivocally shown that the central eight-membered diazocine ring possesses a distinct "tub-shaped" or "boat" conformation. nih.govresearchgate.net This conformation is highly stabilized, allowing the chiral integrity of the molecule to be maintained at temperatures exceeding 200 °C, as supported by Density Functional Theory (DFT) calculations. nih.gov

Below is an illustrative table of crystal data for a related diazocine derivative, demonstrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1. Illustrative Crystal Data for 5,11-Dimethyldibenzo[b,f] researchgate.netresearchgate.netdiazocine-6,12(5H,11H)-dione. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Formula Weight (g/mol)266.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2715 (10)
b (Å)7.9113 (7)
c (Å)15.4100 (14)
β (°)101.611 (1)
Volume (ų)1346.0 (2)
Z (molecules/unit cell)4
Temperature (K)150 (2)

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of a related derivative, 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-dione, a π–π contact between aromatic rings of adjacent molecules was identified, with a distance of 3.644(5) Å between the ring centroids. nih.gov This type of interaction, where the electron-rich π systems of aromatic rings overlap, is a significant contributor to the cohesive energy of the crystal. The specific orientation and distances of these interactions are meticulously analyzed to build a comprehensive model of the crystal lattice.

Spectroscopic Characterization for Structural Confirmation and Conformational Insight

Spectroscopic methods are indispensable for confirming the identity of 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine and for probing its conformational dynamics, particularly in the solution state where the molecule may exhibit greater flexibility than in a rigid crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and behavior of molecules in solution. The chemical shifts, signal multiplicities, and coupling constants in an NMR spectrum provide a wealth of information about the electronic environment and connectivity of atoms.

For conformationally dynamic molecules like dibenzodiazocines, NMR can reveal the presence of multiple interconverting conformers. copernicus.org In some cases, if the energy barrier to rotation around certain bonds is high enough, the exchange between conformers can be slow on the NMR timescale, leading to the appearance of separate sets of signals for each distinct conformer. copernicus.org For instance, the ¹H NMR spectrum of a related pentacyclic diazocine derivative indicated the presence of two conformational isomers in a 1:0.25 ratio. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons, helping to piece together the predominant three-dimensional shape of the molecule in solution. mdpi.com By comparing experimental NMR data with results from computational chemistry, a detailed model of the solution-state conformational preferences can be developed. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. An FTIR spectrum provides a unique fingerprint based on the molecule's functional groups. For 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine, FTIR is used to confirm the presence of its key structural components.

The expected characteristic absorption bands for this molecule are detailed in the table below.

Table 2. Characteristic FTIR Absorption Bands for 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=N (Imine)Stretching1690 - 1640
Aromatic C=CRing Stretching1600 - 1450
C-NStretching1350 - 1000
Aromatic C-HOut-of-Plane Bending900 - 675

The presence of strong bands in the aromatic C-H and C=C regions confirms the dibenzo and phenyl components, while the characteristic C=N imine stretch is a key indicator of the central diazocine ring structure.

UV-Visible Absorption Spectroscopy in Relation to Electronic Structure and Conformation

The electronic absorption characteristics of 6,12-Diphenyldibenzo[b,f] nih.govuni-kiel.dediazocine and its derivatives are intricately linked to their unique structural and conformational properties. The central eight-membered diazocine ring, flanked by two benzene rings and substituted with phenyl groups at the 6 and 12 positions, gives rise to a complex electronic system that is sensitive to its three-dimensional arrangement.

Detailed Research Findings

Research has consistently shown that the dibenzo[b,f] nih.govuni-kiel.dediazocine core does not adopt a planar structure. Instead, it exists in a stable, non-planar conformation, which has been described as a "boat" or "tub" shape. nih.govresearchgate.netnih.gov This puckered conformation is a key determinant of the molecule's electronic properties. The non-planar structure affects the degree of conjugation between the aromatic rings and the central diazocine moiety, which in turn influences the energy of the electronic transitions observed in the UV-Visible spectrum.

The UV-Visible spectra of diazocine derivatives are generally characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions. uni-kiel.debeilstein-journals.org The π-π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The n-π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms of the diazocine ring, to antibonding π* orbitals.

Studies on related diazocine systems have provided insights into how conformational changes can influence the absorption spectrum. For instance, the photoisomerization of some diazocine derivatives between their cis and trans forms leads to significant shifts in their UV-Visible absorption bands. beilstein-journals.org This highlights the sensitivity of the electronic structure to the geometric arrangement of the molecule.

For 6,12-Diphenyldibenzo[b,f] nih.govuni-kiel.dediazocine, the stable boat conformation holds the phenyl groups in specific orientations that govern the observed electronic transitions. The electronic helix theory has been used to explain the circular dichroism spectra of its enantiomers, further underscoring the importance of the molecule's three-dimensional structure in determining its interaction with light. nih.gov

While specific high-resolution UV-Visible absorption data for 6,12-Diphenyldibenzo[b,f] nih.govuni-kiel.dediazocine is not extensively detailed in readily available literature, the general characteristics can be inferred from related compounds. The absorption spectrum is expected to show strong bands in the UV region, attributable to π-π* transitions of the extensive aromatic system, and potentially weaker, lower-energy bands corresponding to n-π* transitions. The exact positions and intensities of these bands are a direct reflection of the electronic and conformational state of the molecule.

Interactive Data Table of Related Diazocine Derivatives

To illustrate the typical UV-Visible absorption characteristics of the diazocine scaffold, the following table presents data for some related functionalized diazocine derivatives. This data provides a comparative basis for understanding the electronic behavior of 6,12-Diphenyldibenzo[b,f] nih.govuni-kiel.dediazocine.

CompoundSolventλmax (nm)TransitionReference
Parent Diazocine (cis)Acetonitrile (B52724)~385n-π beilstein-journals.org
3,3'-Diaminodiazocine (cis)Acetonitrile~385n-π beilstein-journals.org
4,4'-Diaminodiazocine (cis)Acetonitrile~385n-π* beilstein-journals.org

Reactivity and Mechanistic Investigations of 6,12 Diphenyldibenzo B,f 1 2 Diazocine

Electrochemical Behavior and Redox Processes

The electrochemical properties of 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine are central to its function as an indicator of specific reaction mechanisms. Its ability to accept electrons and undergo distinct transformations provides valuable insight into single-electron transfer pathways.

While detailed electrochemical studies have been conducted on various diazocine derivatives to understand their properties for applications like photoelectrochemical water splitting, specific cyclic voltammetry data, including precise redox potentials for 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine, are not extensively detailed in readily available literature. proquest.com Generally, electrochemical reduction studies on related di-Schiff bases have shown a variety of outcomes, including simple reduction, cyclization, and transannular cyclization, indicating complex redox behavior. researchgate.net The reversibility of the redox processes for this specific diazocine is a key question. An attempt to achieve a reversible two-electron reduction to a planar dianion was expected based on some theoretical discussions. researchgate.net However, experimental results showed that the reduction process leads to an irreversible chemical transformation, suggesting the initial redox steps are followed by rapid, stabilizing chemical reactions. researchgate.net

6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine has been effectively utilized as a novel probe to detect and investigate single-electron transfer (SET) mechanisms in reactions, particularly those involving organometallic reagents. researchgate.net When a reaction proceeds via an SET pathway, the diazocine can act as an electron trap. The reaction between this diazocine and various organolithium and Grignard reagents often results in products indicative of SET, such as those arising from transannular single-electron transfer reduction. researchgate.net The prevalence of an SET mechanism is influenced by factors like the steric bulk of the organometallic reagent (R–M). researchgate.net For instance, its reaction with phenylethynyllithium is a notable exception that does not appear to proceed through a discernible SET pathway. researchgate.net

Investigations into the reduction of 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine have provided significant insights into the stability of its reduced forms. In experiments where the compound was treated with sodium or lithium metal in THF at room temperature, the goal was to generate the radical anion and subsequently the dianion. researchgate.net The formation of the radical anion is a key step. However, this radical anion is not exceptionally stable in its original tub-shaped conformation and readily undergoes further reaction. Instead of simply accepting a second electron to form a planar dianion, the radical anion undergoes a transannular cyclization. researchgate.net

This leads to the quantitative formation of a highly stable quadricyclic product, 4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole, upon hydrolytic workup. researchgate.net The preferential formation of this indolo[3,2-b]indole dianion over the expected diazocine dianion is attributed to the significant transannular electronic stabilization within the tub-shaped radical-anion intermediate. researchgate.net

A key theoretical interest in the reduction of 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine was the potential formation of a planar, Hückel-aromatic dianion. researchgate.net According to Hückel's rule, a planar, cyclic, conjugated system with 10 π-electrons (a 4n+2 system where n=2) in the central eight-membered ring would exhibit aromatic stabilization. Researchers attempted to create this species by adding two electrons to the diazocine. researchgate.net

However, the experiment did not yield a product consistent with the formation of a stable planar dianion. The hydrolysis of the reaction mixture produced the transannular cyclization product, 4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole, quantitatively. researchgate.net This outcome demonstrates that the energetic gain from forming a Hückel-aromatic planar dianion is insufficient to overcome the stability offered by the alternative transannular reduction pathway. The inherent strain of a planar eight-membered ring and the electronic stabilization of the indolo[3,2-b]indole system make the latter the overwhelmingly favored product. researchgate.net

Reactions with Organometallic Reagents

The reactions of 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine with organometallic reagents have been studied to understand the competition between polar (nucleophilic addition) and SET-driven pathways. researchgate.net

The interaction of 6,12-Diphenyldibenzo[b,f] researchgate.netproquest.comdiazocine with organolithium (RLi) and Grignard (RMgX) reagents can lead to different carbometalation products, namely 1,2-addition or 1,4-addition to the imine functionalities, alongside the SET-induced transannular reduction product. researchgate.net The regiochemistry (1,4-addition) and the observed 1,2-syn,exo stereochemistry of the addition products are considered strong indicators of an underlying SET mechanism. researchgate.net The specific pathway taken is highly dependent on the nature of the organometallic reagent. researchgate.net

The chemical behavior has been investigated with a range of reagents including benzyl-, methyl-, phenyl-, n-butyl-, and phenylethynyllithiums, as well as allylmagnesium chloride and tert-butylmagnesium chloride. researchgate.net The formation of the indolo[3,2-b]indole byproduct in these carbometalation reactions serves as a crucial clue, confirming that an SET pathway is operative. researchgate.net

Table of Reaction Outcomes with Organometallic Reagents

ReagentPredominant Pathway(s)Product Type(s)
Benzyllithium (B8763671)SET / Oxidative DimerizationBibenzyl and Indolo[3,2-b]indole
MethyllithiumCarbometalation / SET1,2- and/or 1,4-Addition Products, Indolo[3,2-b]indole
PhenyllithiumCarbometalation / SET1,2- and/or 1,4-Addition Products, Indolo[3,2-b]indole
n-ButyllithiumCarbometalation / SET1,2- and/or 1,4-Addition Products, Indolo[3,2-b]indole
PhenylethynyllithiumPolar AdditionCarbometalation (No significant SET observed)
Allylmagnesium chlorideCarbometalation / SET1,2- and/or 1,4-Addition Products, Indolo[3,2-b]indole
tert-Butylmagnesium chlorideCarbometalation / SET1,2- and/or 1,4-Addition Products, Indolo[3,2-b]indole

This table is a summary based on the descriptive findings in the cited literature. researchgate.net Specific yields and detailed structural characterization of all addition products are not provided in the accessible source.

Regiochemical and Stereochemical Aspects of Organometallic Additions

The puckered, tub-shaped tricyclic heterocycle 6,12-diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine serves as a model substrate for investigating the addition of organometallic reagents to imine-like C=N bonds. Studies on its reactions with various organolithium and Grignard reagents have revealed distinct regiochemical and stereochemical outcomes, which are largely governed by the steric and electronic nature of the attacking reagent.

The addition of organometallic reagents can occur at two primary locations on the diazocine ring, leading to either 1,2-addition or 1,4-addition products. The reaction pathway is influenced by whether the mechanism proceeds through a polar addition or a single-electron transfer (SET) process. For instance, reagents like benzyllithium, which readily undergo SET, favor a 1,4-addition pathway. In contrast, other reagents result in 1,2-carbometalation. researchgate.net

A key stereochemical feature of these reactions is the pronounced 1,2-syn,exo stereochemistry observed in the addition products. This outcome indicates that the steric demands of the organometallic reagent (R–M) play a crucial role in directing the approach to the diazocine framework. researchgate.net The inherent boat-like conformation of the central eight-membered ring, which is conformationally stable at temperatures above 200 °C, provides a rigid scaffold that influences the stereochemical course of the addition. researchgate.netnih.gov

The choice of organometallic reagent significantly impacts the reaction pathway, as summarized in the table below.

Organometallic ReagentPredominant Reaction TypeMechanistic Pathway
Benzyllithium1,4-Carbometalation / SET ReductionSingle-Electron Transfer (SET)
Allylmagnesium chloride1,4-Carbometalation / SET ReductionSingle-Electron Transfer (SET)
tert-Butylmagnesium chloride1,2-CarbometalationPolar / SET
Methyllithium1,2-CarbometalationPolar / SET
n-Butyllithium1,2-CarbometalationPolar / SET
Phenyllithium1,2-CarbometalationPolar / SET
PhenylethynyllithiumNo ReactionN/A
Data sourced from scientific literature exploring the carbolithiation of the title diazocine. researchgate.net

Notably, phenylethynyllithium was found to be unreactive towards 6,12-diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine, a result attributed to the relative instability of the corresponding sp-hybridized carbon radical, which disfavors a SET pathway. researchgate.net

Oxidative Dimerization Reactions Mediated by 6,12-Diphenyldibenzo[b,f]researchgate.netresearchgate.netdiazocine

The title diazocine functions as an effective electron-capture agent, enabling it to mediate the oxidative dimerization of certain organometallic reagents, particularly those prone to forming stable radicals. This capability stems from its ability to accept an electron via a single-electron transfer (SET) mechanism, initiating the dimerization process. researchgate.net

The compound has been successfully employed as a reagent for the oxidative dimerization of benzylic organometallics. For example, when benzyllithium is treated with 6,12-diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine, it undergoes a SET-induced process that results in the formation of 1,2-diphenylethane. This reaction highlights the diazocine's role as a mechanistic probe for revealing SET processes. The reaction between benzyllithium and the diazocine yields the 1,4-adduct alongside the dimeric bibenzyl, confirming the operation of a SET pathway. researchgate.net

The process can be summarized as follows:

The organometallic reagent (e.g., benzyllithium) transfers an electron to the diazocine molecule.

The diazocine is reduced, and the organometallic reagent is oxidized to a radical (e.g., a benzyl (B1604629) radical).

Two of these radicals then couple to form a dimer (e.g., 1,2-diphenylethane).

This reactivity makes 6,12-diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine a useful tool for both mechanistic studies and synthetic applications requiring the oxidative coupling of organometallic species. researchgate.net

Photochemical Reactivity and Photoisomerization Phenomena

The study of photochemical reactions in diazocine systems is an active area of research. However, the specific photochemical behavior is critically dependent on the underlying molecular structure of the diazocine isomer .

The phenomenon of Z/E (cis/trans) isomerization is characteristic of molecules containing a photoswitchable double bond, most notably the N=N bond in azobenzene (B91143) and its derivatives. This type of photoisomerization is not an applicable photochemical pathway for 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine. Its molecular structure contains two C=N imine-like bonds within an aminal linkage but lacks the central N=N azo group required for Z/E isomerization. This photochemical behavior is, however, extensively studied in its structural isomers, the bridged azobenzenes known as dibenzo[c,g] researchgate.netnih.govdiazocines, which do possess the necessary azo moiety. researchgate.netbeilstein-journals.orgresearchgate.net

Investigations into substituent effects on photochemical properties in the broader class of diazocines have focused on tuning the Z/E isomerization process. These studies are pertinent to the azo-containing dibenzo[c,g] researchgate.netnih.govdiazocine framework. nih.gov For 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine, which does not undergo such isomerization, substituent effects would manifest differently, primarily influencing its electrochemical potential and the reactivity of the C=N bonds, rather than its photoisomerization properties.

The concepts of thermal relaxation kinetics and the half-life of photoisomers are directly linked to the stability of the metastable state following photo-induced isomerization (e.g., the Z-isomer of azobenzene). Since 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine does not form Z/E photoisomers, this area of investigation is not applicable to this specific compound. The molecule exists in a stable boat conformation that does not undergo photochemical isomerization to a thermally unstable state requiring relaxation. nih.gov Research on thermal relaxation kinetics is instead a key aspect of the photoswitchable, azo-containing diazocine isomers. researchgate.netnih.gov

Triplet sensitization is a technique used to induce photoisomerization at longer, red-shifted wavelengths, which is particularly useful for biological applications. This mechanism involves energy transfer from a sensitizer (B1316253) molecule to the photoswitchable compound. This process has been investigated for azo-containing diazocines to facilitate their Z/E isomerization using visible light. As 6,12-Diphenyldibenzo[b,f] researchgate.netresearchgate.netdiazocine does not undergo photoisomerization, studies on triplet sensitization to achieve this specific transformation are not relevant to this compound.

Other Significant Reaction Pathways (e.g., Transannular Reductions and Rearrangements)

Beyond the more common reactivity patterns, 6,12-diphenyldibenzo[b,f] researchgate.netnih.govdiazocine and its derivatives can undergo other significant transformations, notably transannular reductions and skeletal rearrangements. These pathways often lead to novel and structurally complex heterocyclic systems.

One of the most significant alternative reaction pathways is the transannular reduction initiated by single-electron transfer (SET). The tub-shaped conformation of the dibenzodiazocine ring system plays a crucial role in this process. When 6,12-diphenyldibenzo[b,f] researchgate.netnih.govdiazocine is treated with alkali metals, such as sodium or lithium in tetrahydrofuran (B95107) (THF), it does not form the expected planar, Hückel-aromatic dianion. researchgate.net Instead, a transannular SET reduction occurs, leading to the quantitative formation of a tetracyclic product, 4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole, upon hydrolytic workup. researchgate.net This outcome is attributed to the transannular electronic stabilization within the tub-shaped radical-anion intermediate. researchgate.net

The reaction with organolithium and Grignard reagents can also proceed via a transannular SET reduction, alongside carbometalation reactions. researchgate.net The steric and electronic properties of the organometallic reagent influence the predominant pathway. researchgate.net

In a related context, derivatives of the dibenzodiazocine core can undergo significant skeletal rearrangements. For instance, an unprecedented rearrangement has been observed for 5,12-dihydrodibenzo[b,f] researchgate.netibb.waw.pldiazocine-6,11-diones. Under basic conditions using sodium hydride, these secondary dilactams rearrange to form 2-(2-aminophenyl)isoindoline-1,3-diones. ibb.waw.plnih.gov This transformation highlights the potential for complex intramolecular reactions within the dibenzodiazocine framework, leading to ring-contracted products.

Table 1: Transannular Reduction of 6,12-Diphenyldibenzo[b,f] researchgate.netnih.govdiazocine

Reactant(s)ConditionsProductMechanistic PathwayReference
Sodium or Lithium metal25 °C in THF, followed by hydrolysis4b,9b-Diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indoleTransannular Single-Electron Transfer (SET) Reduction researchgate.net
Organolithium and Grignard reagentsTHFMixture of carbometalation and transannular reduction productsSingle-Electron Transfer (SET) Processes researchgate.net

Table 2: Rearrangement of a Dibenzodiazocine Derivative

Starting MaterialConditionsProductReaction TypeReference
5,12-Dihydrodibenzo[b,f] researchgate.netibb.waw.pldiazocine-6,11-dioneSodium hydride (basic conditions)2-(2-Aminophenyl)isoindoline-1,3-dioneRearrangement ibb.waw.plnih.gov

Coordination Chemistry and Supramolecular Assemblies Involving Dibenzo B,f 1 2 Diazocine Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the dibenzo[b,f] sci-hub.seacs.orgdiazocine scaffold is fundamentally governed by the molecule's inherent three-dimensional structure. X-ray diffraction studies reveal that 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine possesses a distinct tub-shaped, puckered conformation in its ground state. sci-hub.se This non-planar geometry, with the two benzo-fused rings creating a V-shape, is a critical feature influencing its interaction with metal centers. The two nitrogen atoms within the central eight-membered ring are the primary coordination sites, offering the potential for the molecule to act as a chelating ligand.

The 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine framework is intrinsically suited to function as a bidentate ligand through its two nitrogen atoms. In this mode, it can form a chelate ring with a metal center. The coordination behavior is dictated by the spatial arrangement of the nitrogen lone pairs, which are oriented by the rigid, tub-like structure of the diazocine ring. While the molecule is primarily recognized as a potential N,N'-bidentate chelating agent, its reactivity is complex. Studies involving reactions with highly reactive organometallic reagents like organolithiums have shown that the molecule can also act as an electron-capture agent, leading to transannular reduction and rearrangement into an indolo[3,2-b]indole structure rather than forming a simple coordination complex. sci-hub.se This dual reactivity highlights the nuanced electronic nature of the diazocine core.

The typical coordination number for transition metals ranges from 2 to 12, with 4, 5, and 6 being the most common. figshare.com For a bidentate ligand like 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine coordinating to a metal like Palladium(II), which favors a coordination number of 4, a complex with a 2:1 ligand-to-metal stoichiometry or a 1:1 complex with additional ancillary ligands is expected.

The coordination properties of the dibenzo[b,f] sci-hub.seacs.orgdiazocine scaffold can be strategically tuned through synthetic modifications. Introducing substituents on the peripheral phenyl or benzo rings can alter the ligand's steric bulk and electronic characteristics.

Furthermore, steric hindrance can be adjusted by introducing bulky groups. Such modifications can influence the coordination geometry around the metal center, control the accessibility of the metal for catalytic reactions, and affect the stability of the resulting complex. While much of the existing research on substituted diazocines has focused on tuning their photochemical properties for applications as molecular switches, the same principles apply to tailoring their behavior as ligands in coordination chemistry. nih.gov

Synthesis and Characterization of Metal-Diazocine Complexes

The formation of metal complexes with dibenzo[b,f] sci-hub.seacs.orgdiazocine ligands involves the reaction of the ligand with a suitable metal precursor, typically a metal salt or a metal-coordination complex with labile ligands.

While specific literature detailing the synthesis of a palladium complex with 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine is limited, general procedures for creating palladium(II) complexes with bulky bidentate nitrogen ligands are well-established. sci-hub.sersc.org These methods typically involve the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or Pd(CH₃CN)₄₂, with the ligand in a suitable solvent.

A representative synthetic protocol is outlined in the table below. The choice of solvent and reaction conditions is crucial and often depends on the solubility of the ligand and the lability of the ligands on the metal precursor.

StepProcedurePurpose
1Dissolve the palladium precursor (e.g., PdCl₂(CH₃CN)₂) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724).To create a solution of the metal salt with labile ligands that can be easily displaced.
2Add a solution of the bidentate nitrogen ligand (e.g., 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine) in the same solvent to the palladium solution, typically in a 1:1 molar ratio.The nitrogen ligand displaces the labile acetonitrile ligands to coordinate with the palladium center.
3Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete complex formation.To allow the chelation reaction to go to completion.
4Monitor the reaction by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.To determine the consumption of starting materials and the formation of the product.
5Isolate the product by reducing the solvent volume and inducing precipitation with a non-polar solvent (e.g., hexane) or by crystallization.To obtain the solid, purified metal-ligand complex.
6Wash the resulting solid with a suitable solvent and dry under vacuum.To remove any unreacted starting materials or impurities.

For the free 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine ligand, X-ray analysis confirms a tub-shaped structure. sci-hub.se In related N,N'-disubstituted dibenzo[b,f] sci-hub.seacs.orgdiazocine-6,12-diones, the dihedral angle between the two benzene (B151609) rings is a key structural parameter, with values around 75-84° being reported. rsc.orgresearchgate.net

Structural Data for a Related Diazocine Derivative
CompoundFormulaCrystal SystemDihedral Angle (Benzene Rings)Reference
5,11-Dimethyl-dibenzo[b,f] sci-hub.seacs.orgdiazocine-6,12(5H,11H)-dioneC₁₆H₁₄N₂O₂Monoclinic75.57(3)° researchgate.net

Upon coordination to a metal like palladium(II), which has a d⁸ electron configuration, a square planar geometry is highly favored. researchgate.net In a hypothetical [Pd(diazocine)Cl₂] complex, the two nitrogen atoms of the diazocine ligand and two chloride ions would coordinate to the palladium center. Due to the steric bulk of the phenyl groups and the rigid, non-planar nature of the diazocine backbone, this square planar geometry would likely be distorted. The analysis of similar palladium(II) complexes with bulky N,N'-bidentate ligands reveals that the bite angle of the ligand and steric interactions between ligands are critical in determining the precise geometry and potential catalytic activity of the complex. acs.org

Supramolecular Architectures Based on Dibenzo[b,f]sci-hub.seacs.orgdiazocines

The rigid and aromatic-rich structure of 6,12-Diphenyldibenzo[b,f] sci-hub.seacs.orgdiazocine makes it an excellent candidate for constructing ordered supramolecular assemblies. These architectures are formed through non-covalent interactions such as π-π stacking and hydrogen bonding (in substituted derivatives). The extensive π-conjugated system, comprising two benzo rings and two phenyl substituents, can engage in stacking interactions, leading to the formation of one-dimensional columns or more complex three-dimensional networks.

A notable example of dibenzodiazocines in supramolecular chemistry is their use as guest molecules in host-guest systems. Substituted diazocines have been shown to form stable complexes with macrocyclic hosts like cucurbiturils (CB). acs.orgacs.org For instance, a bis-aminomethyl-substituted diazocine forms a highly efficient host-guest complex with cucurbit acs.orguril (CB7) in water. acs.org The binding affinity in these systems can be controlled by light, as the different isomers (Z and E) of the diazocine have vastly different shapes and binding constants, making them components of light-responsive molecular machines and materials. acs.orgacs.org Such studies demonstrate the potential of the diazocine core to act as a programmable element for creating functional supramolecular systems. chinesechemsoc.org

Host-Guest Interactions and Molecular Recognition

The well-defined cavity of macrocycles based on the dibenzo[b,f] nih.govnih.govdiazocine framework allows them to act as hosts for various guest molecules. Research into diaryl[b,f] nih.govnih.govdiazocine-based macrocycles has demonstrated their potential in molecular recognition, particularly with fullerenes.

Detailed research has shown that diaryl[b,f] nih.govnih.govdiazocine-based macrocycles can be synthesized with inner cavities suitable for encapsulating guest molecules. semanticscholar.org In one study, two such macrocycles were synthesized using a Hay coupling method. semanticscholar.org X-ray crystallography of one of the macrocycles revealed the formation of a dimeric aggregate through weak intermolecular interactions between adjacent rings. semanticscholar.org This self-association is a notable feature for this class of macrocycles. semanticscholar.org

Furthermore, scanning electron microscopy (SEM) has shown that these macrocycles can co-assemble with C60 fullerene to form highly ordered nano-rod structures. semanticscholar.org This indicates a significant host-guest interaction between the diazocine-based macrocycle and the fullerene guest, which could have potential applications in the development of novel photoelectric materials. semanticscholar.org The rigid, boat-like conformation of the diaryl[b,f] nih.govnih.govdiazocine unit is thought to be a key factor in the construction of these novel macrocyclic hosts. semanticscholar.org

While these studies highlight the potential of the broader class of dibenzo[b,f] nih.govnih.govdiazocine-based hosts, specific host-guest studies focusing solely on 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine are less common in the reviewed literature. However, the principles of molecular recognition demonstrated by its analogues strongly suggest that the 6,12-diphenyl derivative could also serve as a versatile scaffold for creating hosts with specific recognition properties. The phenyl groups at the 6 and 12 positions would likely influence the size and electronic nature of the cavity, thus affecting its guest-binding capabilities.

Table 1: Host-Guest Assembly of Dibenzo[b,f] nih.govnih.govdiazocine-based Macrocycles

Host Macrocycle Guest Assembly Behavior Potential Application
Diaryl[b,f] nih.govnih.govdiazocine-based macrocycle 5 C60 Fullerene Forms well-ordered nano-rod structures Photoelectric devices
Diaryl[b,f] nih.govnih.govdiazocine-based macrocycle 6 C60 Fullerene Forms well-ordered nano-rod structures Photoelectric devices

Driven Self-Assembly Processes and Control

Driven self-assembly, where an external stimulus is used to control the formation and dissociation of supramolecular structures, is a key area of research in modern chemistry. While specific studies on 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine in this context are limited, research on related diazocine-containing ligands provides significant insights into the potential of this class of compounds.

Light is a particularly attractive stimulus for controlling self-assembly due to its precise temporal and spatial application without generating chemical waste. In a notable example, two regioisomeric diazocine-based ligands, which can be photoswitched between their E and Z configurations using violet and green light, were used to direct the self-assembly of coordination cages with cobalt(II) ions. nih.gov

In this system, the thermodynamically stable Z-isomer of one ligand (1-Z) readily forms a Co₂(1-Z)₃ helicate. nih.gov Upon irradiation with violet light (385 nm), both this ligand and a second regioisomeric ligand (2) switch to their metastable E-isomers. nih.gov Interestingly, only the E-isomer of the second ligand (2-E) assembles into a discrete cage, Co₂(2-E)₃, while the E-isomer of the first ligand forms ill-defined complexes. nih.gov Irradiation with green light (520 nm) reverses the process, leading to the disassembly of the Co₂(2-E)₃ cage and the re-formation of the Co₂(1-Z)₃ helicate. nih.gov This demonstrates a light-controlled switching between two distinct, well-defined supramolecular structures. nih.gov

This light-driven control over the assembly and disassembly of complex structures highlights the potential for designing sophisticated, stimuli-responsive systems based on the diazocine scaffold. The incorporation of a 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine core into such photoswitchable ligands could offer a pathway to new functional materials where the bulky phenyl groups could influence the stability and guest-binding properties of the resulting assemblies.

Dissipative Self-Assembly Systems

Dissipative self-assembly refers to systems that maintain their structure only through the continuous input of energy, and dissipate this energy to the environment. These out-of-equilibrium systems are reminiscent of many biological processes and are of great interest for creating life-like materials.

A prime example of a dissipative self-assembly system has been developed using a photoswitchable bis-pyridyl ligand containing a diazocine moiety. researchgate.net This system demonstrates how light energy can be used to sustain a transient supramolecular structure that can bind a guest molecule.

The ligand exists in a thermodynamically stable cis-isomeric form which, upon self-assembly with palladium(II) cations, forms an ill-defined mixture of species due to structural strain. researchgate.net However, upon irradiation with UV light (385 nm), the ligand is converted to a metastable trans-isomer. This trans-isomer readily assembles into a well-defined lantern-shaped cage, [Pd₂(trans-L)₄]. researchgate.net This cage is capable of encapsulating a bis-sulfonate guest molecule. researchgate.net

Crucially, this host-guest complex only exists as long as it is powered by the UV light. researchgate.net In the absence of the light stimulus, the trans-ligand thermally relaxes back to the cis-isomer, leading to the disassembly of the cage and the release of the guest molecule. researchgate.net This cycle of assembly and disassembly, fueled by light, is a hallmark of a dissipative system. researchgate.net

While this research utilized a different diazocine derivative, it provides a clear blueprint for how the 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine core could be incorporated into similar dissipative systems. The inherent photoswitching properties of the diazocine unit are central to this functionality.

Table 2: Light-Powered Dissipative Self-Assembly of a Diazocine-based Coordination Cage

System Component State/Stimulus Assembly Outcome Guest Binding
Diazocine-bis-pyridyl ligand + Pd(II) Thermally stable (cis-isomer) Ill-defined mixture of species No
Diazocine-bis-pyridyl ligand + Pd(II) Continuous UV irradiation (385 nm) Well-defined [Pd₂(trans-L)₄] cage Yes (bis-sulfonate guest)
Diazocine-bis-pyridyl ligand + Pd(II) Removal of UV light Disassembly of cage, relaxation to cis-isomer Release of guest

Development of Chiral Ligand Platforms

The non-planar, saddle-shaped structure of 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine makes it an inherently chiral molecule. This chirality, coupled with its conformational stability, has led to its exploration as a platform for the development of novel chiral ligands for asymmetric catalysis.

A significant breakthrough in this area was the first successful optical resolution of 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine. nih.gov This was achieved using chiral supercritical fluid chromatography (SFC), which allowed for the separation of the two enantiomers. nih.gov The absolute configurations of the separated enantiomers were determined by X-ray crystallography. nih.gov

Importantly, the boat conformation of this molecule was found to be highly stable. nih.gov Density Functional Theory (DFT) calculations have shown that the chiral configuration can be maintained at temperatures exceeding 200 °C, which is a crucial property for ligands used in catalysis, which often require elevated temperatures. nih.gov The high optical rotation and the circular dichroism spectrum of the resolved enantiomers were also reported and explained by electronic helix theory. nih.gov

The development of chiral ligands based on the dibenzo[b,f] nih.govnih.govdiazocine scaffold is an active area of research. While the direct application of resolved 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine as a ligand in a catalytic reaction was not detailed in the provided literature, the successful resolution and proven stability of its chirality pave the way for its use in creating new chiral environments for asymmetric transformations. The phenyl groups are expected to play a significant role in defining the steric and electronic properties of such ligands, which are critical for achieving high enantioselectivity in catalytic reactions. The development of related inherently chiral dibenzodiazocine platforms has already shown promise in this regard. researchgate.netchinesechemsoc.org

Table 3: Chiral Properties of 6,12-Diphenyldibenzo[b,f] nih.govnih.govdiazocine

Property Method of Determination Finding Significance
Optical Resolution Chiral Supercritical Fluid Chromatography (SFC) Successful separation of enantiomers Enables access to enantiopure forms for chiral applications
Absolute Configuration X-ray Crystallography Determined based on CIP-rules Establishes the 3D structure of the individual enantiomers
Conformational Stability Density Functional Theory (DFT) Chiral configuration maintained at >200 °C High thermal stability is advantageous for catalysis
Chiroptical Properties Polarimetry and Circular Dichroism High optical rotation observed Confirms and quantifies the chirality of the molecule

Computational and Theoretical Studies of 6,12 Diphenyldibenzo B,f 1 2 Diazocine

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine, explaining its structural preferences and electronic nature.

Density Functional Theory (DFT) has been a primary method for investigating the geometry and conformational stability of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine. Experimental data from X-ray diffraction shows that the molecule possesses a puckered, tub-shaped (or saddle-shaped) central eight-membered ring. researchgate.net DFT calculations have corroborated this finding, identifying the stable boat conformation as the molecule's preferred geometry. nih.gov

A significant finding from DFT studies is the high stabilization of this boat conformation. nih.gov The calculations demonstrated that the chiral configuration resulting from this stable conformation can be maintained even at high temperatures, exceeding 200 °C. nih.gov This thermal stability is a key feature of the molecule, underpinning its chiroptical properties. nih.gov The central diazocine ring's preference for a non-planar conformation is a critical factor influencing its chemical behavior. researchgate.net

Table 1: Summary of DFT Findings on the Conformation of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine
Computational FindingDescriptionSupporting Evidence
Stable Conformation The molecule adopts a highly stable, non-planar boat (tub/saddle) conformation.DFT Calculations nih.gov, X-ray Diffraction researchgate.net
Thermal Stability The chiral boat conformation is maintained at temperatures above 200 °C.DFT Calculations nih.gov
Chirality The stable, twisted boat conformation is the origin of the molecule's chirality.Chiral Chromatography, DFT nih.gov

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, provide another level of theoretical analysis. However, specific studies employing methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) for a detailed electronic structure analysis of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine are not prominently available in the reviewed literature. Such calculations could, in principle, offer a more precise description of electron correlation effects, further refining the understanding of the molecule's electronic properties.

Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, is a powerful tool for structure elucidation. While ¹³C NMR spectroscopy was used to confirm the structure of a transannular reduction product of 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine, specific studies detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for the parent molecule itself are not detailed in the available research. researchgate.net

Time-dependent density functional theory (TD-DFT) is the standard computational approach for simulating UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.comrsc.orgresearchgate.net This method can predict the position (λmax) and intensity of absorption bands, correlating them to specific molecular orbital transitions (e.g., π → π* or n → π*). rsc.orgresearchgate.net For 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine, however, specific published studies containing simulated UV-Visible spectra with detailed tables of calculated wavelengths and their corresponding molecular orbital contributions were not identified in the search results.

Analysis of Electronic Structure and Reactivity

The true power of computational studies lies in connecting the electronic structure of a molecule to its chemical reactivity. For 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine, theoretical analysis has been key to understanding its function as an electron-capture agent. researchgate.net

The molecule's reactivity with organolithium and Grignard reagents is characterized by single-electron transfer (SET) processes. researchgate.net A central question in the chemistry of dibenzo[b,f] nih.govresearchgate.netdiazocines is whether the eight-π-electron, saddle-shaped ring can be reduced by two electrons to form a planar, ten-π-electron Hückel aromatic system. researchgate.net

Quantum chemical calculations have provided a clear answer for 6,12-Diphenyldibenzo[b,f] nih.govresearchgate.netdiazocine. Upon reduction, the molecule does not form the planar aromatic dianion. Instead, it undergoes a transannular SET reduction to yield a quadricyclic indolo[3,2-b]indole dianion. researchgate.net This preference is attributed to significant transannular electronic stabilization that is operative in the tub-shaped radical-anion intermediate. researchgate.net This outcome demonstrates that the molecule's inherent conformational preference for a non-planar structure directly governs its reduction pathway, favoring an intramolecular cyclization over the formation of a planar aromatic ring.

Table 2: Summary of Findings on Electronic Structure and Reactivity
Property / ReactionObservationComputational / Theoretical Explanation
Electron-Capture Agent Acts as a probe for Single-Electron Transfer (SET) reactions.The molecule can readily accept an electron to form a radical-anion. researchgate.net
Reaction with Reducing Agents Undergoes transannular reduction to form a 4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole derivative. researchgate.netThe tub-shaped radical-anion is stabilized by transannular electronic interactions, favoring intramolecular cyclization. researchgate.net
Aromaticity upon Reduction Does not form a planar, 10-π-electron Hückel-aromatic dianion upon two-electron reduction. researchgate.netThe pathway to the transannular product is kinetically and thermodynamically favored over planarization. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. A larger gap generally corresponds to greater stability and absorption of higher energy (shorter wavelength) light. Computational studies on related heterocyclic systems demonstrate that the HOMO-LUMO gap can be effectively tuned by introducing various substituents. For instance, electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, both of which can lead to a smaller HOMO-LUMO gap.

A summary of typical HOMO-LUMO gaps for related aromatic and heterocyclic compounds is provided in the table below for comparative purposes.

Compound ClassTypical HOMO-LUMO Gap (eV)
Benzene (B151609)~7.0
Azobenzene (B91143)~3.2 (trans), ~2.7 (cis)
Substituted DibenzodiazocinesVaries with substituent

Note: The values in this table are approximate and can vary based on the specific molecule and the computational method used.

Calculation of Energy Barriers for Isomerization and Reactions

The central eight-membered diazocine ring in 6,12-Diphenyldibenzo[b,f] nih.govdntb.gov.uadiazocine adopts a stable, non-planar boat conformation. This conformation is chiral, meaning the molecule and its mirror image are non-superimposable. The interconversion between these two enantiomers, a process known as racemization, requires overcoming a significant energy barrier.

A key computational finding for 6,12-Diphenyldibenzo[b,f] nih.govdntb.gov.uadiazocine is its remarkable conformational stability. nih.gov Density Functional Theory (DFT) calculations have demonstrated that the chiral boat conformation of this molecule is highly stable, to the extent that its chiral integrity is maintained at temperatures exceeding 200 °C. nih.gov This high thermal stability strongly indicates a substantial energy barrier for the conformational isomerization that would lead to racemization.

While the precise numerical value for this energy barrier has not been reported in the reviewed literature, the experimental and computational evidence for its high thermal stability suggests that it is significantly large. This high barrier is attributed to the steric hindrance imposed by the bulky phenyl groups at the 6 and 12 positions, as well as the inherent rigidity of the dibenzodiazocine framework.

The table below summarizes the qualitative findings regarding the energy barrier for the racemization of 6,12-Diphenyldibenzo[b,f] nih.govdntb.gov.uadiazocine.

ProcessComputational MethodKey FindingImplied Energy Barrier
RacemizationDensity Functional Theory (DFT)Chiral configuration maintained at > 200 °C nih.govHigh

Computational Insights into Photochemical Reaction Mechanisms

Computational studies on dibenzo[b,f] nih.govdntb.gov.uadiazocine derivatives have revealed their potential as photoswitches, molecules that can be reversibly isomerized between two states using light. nih.gov This behavior is analogous to that of the well-studied azobenzene system. The photochemical isomerization typically involves a transition between a more stable isomer and a less stable, metastable isomer.

For the parent 5,6-dihydrodibenzo[c,g] nih.govresearchgate.netdiazocine, a related compound, the cis isomer is the thermodynamically more stable ground state. rsc.org Upon photoexcitation, it can undergo isomerization to the trans isomer. The reverse process can also be triggered by light of a different wavelength or by thermal relaxation. The efficiency of this photoswitching is influenced by the nature of the substituents on the dibenzodiazocine core. nih.gov

Computational investigations into the photochemical reaction mechanism of the parent diazocine system suggest that the isomerization proceeds through a conical intersection between the excited state and the ground state potential energy surfaces. rsc.org This provides a rapid and efficient pathway for the conversion between isomers. Specifically, for 5,6-dihydrodibenzo[c,g] nih.govresearchgate.netdiazocine, ultrafast excited-state decays have been observed, with time constants on the order of femtoseconds, leading to isomerization. rsc.org The steric constraints of the diazocine ring, contrary to intuition, appear to accelerate the isomerization dynamics. rsc.org

While a detailed computational study on the specific photochemical reaction mechanism of 6,12-Diphenyldibenzo[b,f] nih.govdntb.gov.uadiazocine is not available in the reviewed literature, the findings for related systems suggest that it would likely exhibit photoisomerization behavior. The presence of the phenyl groups at the 6 and 12 positions would be expected to influence the energetics of the ground and excited states, and thus the specifics of the photochemical reaction pathway.

The table below summarizes key findings from computational studies on the photochemistry of related dibenzodiazocine systems.

SystemComputational MethodKey InsightIsomerization Timescale
5,6-Dihydrodibenzo[c,g] nih.govresearchgate.netdiazocineCASPT2//CASSCFIsomerization proceeds via a conical intersection rsc.orgFemtoseconds rsc.org
Substituted DibenzodiazocinesNot specifiedSubstituents tune photochemical properties nih.govVaries with substituent

Applications in Advanced Materials Science and Optoelectronics

Photo-responsive Materials and Molecular Switches

The dibenzodiazocine core is a robust molecular switch, a class of molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. These compounds are of great interest for creating photo-responsive materials whose properties can be controlled remotely and non-invasively. beilstein-journals.org Unlike many other photoswitches, diazocines are stable over thousands of switching cycles in the presence of air, highlighting their durability for practical applications. beilstein-journals.org

The switching action in substituted diazocines involves a reversible, pincer-type movement upon irradiation with specific wavelengths of light. beilstein-journals.org For example, irradiation at 385 nm and 530 nm can toggle the molecule between its stable cis isomer and a metastable trans isomer, causing a significant change in the distance between substituents on the dibenzo framework (e.g., from 6.1 Å to 8.2 Å). beilstein-journals.org This large-scale mechanical motion at the molecular level is the basis for its use in smart materials.

The effectiveness of dibenzodiazocines as photoswitches stems from several key design features. A primary advantage is their inverted stability compared to the more common azobenzene (B91143) photoswitches; the bent cis (or Z) isomer is the stable ground state, while the trans (or E) isomer is metastable. beilstein-journals.orgnih.gov This inherent bent shape in the ground state helps to reduce the efficiency-lowering π–π stacking that can occur in other planar switches. beilstein-journals.org

A crucial feature for a high-performance switch is the ability to selectively address each state with light. Dibenzodiazocines excel in this regard, as their Z and E isomers possess well-separated S1(nπ*) absorption bands. beilstein-journals.orgrsc.org This spectral separation allows for highly efficient, bidirectional switching with minimal overlap between the "on" and "off" light signals. The photoisomerization dynamics are exceptionally fast, occurring on the order of femtoseconds, with very high quantum yields, making the switching process highly efficient. beilstein-journals.orgrsc.org

Photophysical Properties and Design Characteristics of Dibenzodiazocine Switches
PropertyDescriptionSignificanceReference
Isomer StabilityThe cis (Z) isomer is the stable ground state, unlike azobenzenes where the trans (E) isomer is more stable.Reduces π–π stacking, improving switching efficiency in materials. beilstein-journals.org
Absorption BandsThe S1(nπ*) absorption bands of the cis and trans isomers are well-separated.Allows for selective and efficient photo-isomerization using different wavelengths of light (e.g., 385 nm and 530 nm). beilstein-journals.orgrsc.org
Switching DynamicsUltrafast excited-state decay and isomerization on the femtosecond timescale (e.g., 270-320 fs).Enables rapid response in materials and devices. rsc.org
Mechanical MotionA reversible "pincer-type" movement changes the distance between substituents (e.g., 3,3' positions) from ~6.1 Å (cis) to ~8.2 Å (trans).Translates molecular switching into macroscopic mechanical force or structural change. beilstein-journals.org
TunabilityPhotochemical properties can be tuned by adding substituents (e.g., halogens, -NMe2) to the aromatic rings.Allows for the customization of absorption wavelengths, isomer stability, and photoconversion rates for specific applications. nih.gov

The ability to integrate diazocine switches into polymers paves the way for their use in photo-controlled soft materials like organogels. An organogel is a non-fluid, colloidal network where a liquid organic phase is trapped within a 3D network of a gelator. If the diazocine switch is part of this network, irradiating the gel with light could trigger the collective isomerization of the switches. This molecular-level mechanical action could alter the cross-linking density or the polymer-solvent interactions, leading to a macroscopic change in the gel's properties, such as shrinking, swelling, or even a phase transition from gel to solution. This makes diazocine derivatives promising candidates for creating "smart" soft materials. beilstein-journals.org

The existence of two distinct and stable states (cis and trans) that can be interconverted with light makes the dibenzodiazocine framework a candidate for molecular-level information storage. beilstein-journals.org In such a system, the two isomers could represent the binary digits '0' and '1'. Data could be "written" by using a specific wavelength of light to switch the molecules to the desired state and "erased" by using a second wavelength to switch them back. The state of the molecular bit could then be "read" by probing its distinct optical properties, such as its absorption or fluorescence. The high stability and fatigue resistance of the diazocine switch are critical for the reliability and longevity required in data storage applications. beilstein-journals.org Furthermore, the compound's demonstrated ability to participate in single-electron transfer (SET) processes suggests its potential utility in constructing molecular-scale electronic logic gates. researchgate.net

Optoelectronic Device Applications

Beyond its photoswitching capabilities, the dibenzodiazocine core structure has electronic properties that make it attractive for applications in optoelectronic devices. Derivatives of this scaffold have been investigated for their semiconductor properties, which are fundamental to the operation of devices like OLEDs and solar cells. researchgate.net

The performance of optoelectronic devices relies on materials that can efficiently transport charge (electrons or holes) and, in the case of OLEDs, emit light. The diazocine scaffold shows promise in these areas.

OLEDs: Research has shown that certain amine-substituted diazocine derivatives exhibit photoluminescence, emitting light in the blue region of the spectrum (440-460 nm) upon excitation. researchgate.net This property is a prerequisite for a material to be used as an emitter in an OLED. The color and efficiency of emission can potentially be tuned by further modifying the chemical structure.

Hole-Transport Materials (HTMs): An HTM is a crucial component in devices like perovskite solar cells and many OLED architectures, responsible for efficiently extracting and transporting positive charge carriers (holes). The suitability of a molecule as an HTM depends on factors like its electronic energy levels and hole mobility. rsc.org The diazocine framework is structurally related to known organic semiconductors. For example, 6,12-dichlorodibenzo[b,f] beilstein-journals.orgnih.govdiazocine can be converted into 5,10-dihydroindolo[3,2-b]indole, a material successfully used in organic field-effect transistors and perovskite solar cells. researchgate.net This link demonstrates the electronic potential of the core structure. Electrochemical studies on diazocine derivatives are used to measure their oxidation potentials, providing key data to assess their viability as HTMs for next-generation electronic devices. researchgate.net

Potential in Photodetectors and Organic Solar Cells

The dibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine framework shows promise for applications in organic electronics, including photodetectors and solar cells. While direct integration of 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine into these devices is an area of ongoing research, studies on closely related derivatives have demonstrated the potential of this core structure.

A notable example is the transformation of 6,12-dichlorodibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine. This compound can be efficiently converted into 5,10-dihydroindolo[3,2-b]indole, a known organic semiconductor. researchgate.net This resulting indole (B1671886) derivative has found applications in organic field-effect transistors (OFETs) and, significantly, in perovskite solar cells, highlighting the utility of the dibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine skeleton as a precursor to electronically active materials. researchgate.net The inherent properties of the diazocine ring system, which can be tuned through chemical modification, suggest that derivatives of 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine could be engineered to exhibit favorable characteristics for light harvesting and charge separation, key processes in both photodetectors and organic solar cells.

Functional Materials with Tunable Properties

The unique electronic and structural characteristics of 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine make it an excellent building block for functional materials whose properties can be precisely controlled.

Development of Charge Transfer Complexes

The electron-accepting nature of the 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine core makes it a compelling candidate for the formation of charge transfer (CT) complexes. The compound has been identified as an effective electron-capture agent, a property crucial for mediating single-electron transfer (SET) processes. researchgate.net

Research has shown that its reaction with various organolithium and Grignard reagents proceeds via SET mechanisms. researchgate.net This reactivity underscores its ability to engage in electronic interactions where it accepts an electron from a donor species, forming a CT complex. The formation of these complexes is fundamental to the development of materials with novel electronic and optical properties, which are essential for applications in organic electronics and sensor technology. The ability to act as an electron acceptor in these reactions points to its potential for creating materials where charge can be efficiently generated and separated.

Design of Fluorescent Functional Materials and Molecular Probes

The inherent reactivity and defined structure of 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine have led to its use as a specialized molecular probe. It has been successfully employed as a novel probe to investigate and reveal the mechanisms of single-electron transfer (SET) reactions. researchgate.net Its ability to interact with specific reagents and provide a detectable outcome makes it a valuable tool for studying complex reaction pathways in organometallic chemistry. researchgate.net

While the parent compound's fluorescence properties are not its most prominent feature, the dibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine scaffold is a versatile platform for designing fluorescent materials. The photophysical properties of diazocine derivatives can be extensively tuned by introducing various functional groups. nih.govbeilstein-journals.orgnih.gov For instance, the synthesis of functionalized diazocines with alcohol, azide, and amine groups has been shown to produce compounds with improved photophysical characteristics suitable for "smart" materials. nih.govbeilstein-journals.org These modifications can alter the electronic structure, leading to enhanced fluorescence quantum yields and tailored emission wavelengths, opening avenues for their use in sensors, bio-imaging, and optoelectronic devices.

Application in Chiral Materials and Separation Technologies

The non-planar, boat-like conformation of the 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine molecule gives rise to chirality, making it a valuable component for chiral materials and separation technologies. The stable boat conformation of this compound has been successfully resolved into its constituent enantiomers. nih.gov

A significant breakthrough was the first optical resolution of 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine, which was achieved using chiral supercritical fluid chromatography (SFC). nih.gov The absolute configurations of the separated enantiomers were determined using X-ray crystallography. nih.gov Density Functional Theory (DFT) calculations have further shown that the chiral configuration is remarkably stable, maintaining its integrity at temperatures exceeding 200 °C. nih.gov This high thermal stability is crucial for practical applications. The availability of these stable, optically pure enantiomers opens up possibilities for their use as chiral stationary phases in chromatography for separating other racemic compounds, or as building blocks for creating advanced chiral polymers and materials with unique optical properties.

Nanomaterials and Self-Assembled Structures

The rigid and defined V-shape of the dibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine core makes it an attractive building block for the bottom-up construction of complex nanomaterials and self-assembled architectures.

Inclusion in Diazocine-Containing Nanographenes

The incorporation of diazocine units into larger polycyclic aromatic systems is a promising strategy for creating novel nanographenes with unique properties. While the direct inclusion of the 6,12-diphenyldibenzo[b,f] researchgate.netchinesechemsoc.orgdiazocine moiety into nanographenes is a developing area, research on related diazocine-embedded nanostructures demonstrates the feasibility and potential of this approach. For example, novel photoresponsive organogelators have been synthesized using a diazocine core, which self-assemble into nanofibers and other aggregates through a combination of π–π stacking, van der Waals forces, and hydrogen bonding. chinesechemsoc.org These materials exhibit excellent photoswitching and chromic properties, demonstrating the utility of the diazocine unit in constructing photoactive supramolecular gels. chinesechemsoc.org This work highlights the potential for using the structural and photochromic properties of the diazocine core to build advanced, functional nanomaterials.

Fabrication of Photochromic Organic Thin Films

The translation of the unique photochromic properties of diazocine-based molecules, including 6,12-Diphenyldibenzo[b,f] sci-hub.seresearchgate.netdiazocine, into functional materials is a key area of research in advanced materials science. One of the most promising approaches is the fabrication of photochromic organic thin films, which can be integrated into various optoelectronic devices. A notable method for creating these films is initiated Chemical Vapor Deposition (iCVD), which allows for the solvent-free deposition of high-quality, covalently bonded polymer thin films. sci-hub.seacs.org

Research has demonstrated the successful fabrication of photochromic polymer thin films using a bifunctional, crystalline styrenediazocine as the photochromic unit. sci-hub.seacs.org In this process, the solid styrenediazocine is co-polymerized with a crosslinking agent, such as 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) (V3D3), in a radical polymerization reaction from the gas phase. acs.org

A critical component of this fabrication method is a custom-made sublimation unit designed to handle the solid-state nature of the diazocine precursor. sci-hub.seacs.org This unit heats the compound and uses an inert carrier gas, like nitrogen, to transport the sublimated monomer into the reactor chamber without causing unwanted condensation or degradation of the photoswitchable molecules. sci-hub.se

Inside the reactor, the monomers are adsorbed onto a substrate and the polymerization is initiated, typically by a thermally decomposed initiator. This results in a copolymer structure where the photoswitchable diazocine molecules are covalently bonded within the main polymer chain. acs.org The resulting thin films have been shown to exhibit photoswitching capabilities that are visible to the naked eye. sci-hub.se Characterization techniques such as X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared (FT-IR) spectroscopy, and UV-vis spectroscopy have been used to confirm the structural and functional properties of the deposited films. acs.org

The iCVD approach offers the advantage of creating patterned photochromic coatings and homogeneous thin films on a variety of substrates, which is a significant step toward the development of novel, interdisciplinary applications where traditional wet chemistry methods may not be suitable. sci-hub.seacs.org

Research Findings on iCVD Fabrication of Diazocine-Based Thin Films

ParameterDescriptionFindingReference
Photochromic Monomer The photoswitchable compound used in the iCVD process.Styrenediazocine sci-hub.seacs.org
Co-monomer/Crosslinker The compound co-polymerized with the diazocine to form the polymer matrix.1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) acs.org
Deposition Technique The method used to fabricate the thin film.Initiated Chemical Vapor Deposition (iCVD) sci-hub.seacs.org
Sublimation Method A custom sublimation unit with an inert N2 carrier gas stream.A custom sublimation unit with an inert N2 carrier gas stream. sci-hub.se
Film Structure The arrangement of the diazocine within the final film.Covalently bonded in the main polymer chain. acs.org
Film Thickness The thickness of the fabricated photochromic thin film.Approximately 400 nm. sci-hub.se
Functional Verification Methods used to confirm the photochromic behavior of the film.UV-vis spectroscopy and ellipsometry. sci-hub.se
Observed Properties The film exhibits reversible photoswitching, with a visible color change.The film exhibits reversible photoswitching, with a visible color change. sci-hub.se

Conclusion and Future Research Perspectives

Synthesis of 6,12-Diphenyldibenzo[b,f]researchgate.netnih.govdiazocine: Challenges and Advancements

One of the notable advancements is the acid-catalyzed cyclization of 2-benzoylbenzoyl azides, which provides a rapid and efficient pathway to diaryldibenzo[b,f] researchgate.netnih.govdiazocines in good yields. nih.govacs.org This method shortens the synthetic sequence compared to more conventional approaches. Another significant development involves the microwave-assisted synthesis of dibenzo[b,f] researchgate.netnih.govdiazocines, which offers the advantages of fast, safe, and simple synthesis under green reaction conditions. researchgate.net This technique has been employed to create a library of these compounds for applications such as photocatalytic water splitting. researchgate.netresearchgate.net

Furthermore, novel synthetic strategies continue to emerge, such as the base-catalyzed, solvent-free autocondensation and cross-condensation of fluorinated o-aminophenones to produce epoxydibenzo[b,f] researchgate.netnih.govdiazocines. nih.gov This approach is notable for its scalability and the production of unique V-shaped molecular architectures. nih.gov The synthesis of unsymmetrically substituted dibenzo[b,f] researchgate.netnih.govdiazocine-6,12(5H,11H)diones has also been achieved through a facile three-step method utilizing isatoic anhydrides and 2-aminobenzoic acids as starting materials. nih.gov

Synthetic Method Key Features Advantages Reference
Acid-catalyzed cyclization of 2-benzoylbenzoyl azidesUtilizes 2-benzoylbenzoyl azides as precursors in the presence of acid.Rapid, efficient, good yields, and shorter synthetic route. nih.govacs.org
Microwave-assisted synthesisEmploys microwave irradiation to facilitate the reaction.Fast, safe, simple, and environmentally friendly ("green chemistry"). researchgate.netresearchgate.net
Base-catalyzed condensation of o-aminophenonesInvolves the self-condensation of fluorinated o-aminophenones without a solvent.Scalable, provides access to unique V-shaped structures. nih.gov
Three-step synthesis from isatoic anhydridesUses isatoic anhydrides and 2-aminobenzoic acids to build the diazocine core.Allows for the synthesis of unsymmetrically substituted derivatives. nih.gov

Emerging Directions in Structural and Conformational Research

The dibenzo[b,f] researchgate.netnih.govdiazocine core is characterized by a non-planar, eight-membered ring, which imparts a rigid and unique three-dimensional structure. researchgate.net Depending on the substituents and the nature of the bridging atoms, these molecules can adopt distinct conformations, such as saddle-shaped, V-shaped, or butterfly-shaped geometries. researchgate.netnih.govrsc.org The inherent chirality of many dibenzo researchgate.netnih.govdiazocine derivatives is another key structural feature that has garnered significant attention. researchgate.net

Emerging research in this area is increasingly focused on a deeper understanding and control of these structural and conformational properties. X-ray crystallography remains a cornerstone for the definitive determination of the solid-state structure of these molecules. nih.govnih.gov For instance, X-ray analysis has been crucial in confirming the V-shaped architecture of newly synthesized epoxydibenzo[b,f] researchgate.netnih.govdiazocines. nih.gov

Beyond static crystal structures, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are becoming indispensable tools for probing the stereochemical and conformational aspects in solution. acs.org These techniques, often coupled with quantum chemical calculations, allow for the assignment of absolute configurations and the study of conformational stability. acs.org For example, the thermal stability of separated enantiomers of certain diazocine scaffolds has been demonstrated up to 140 °C using ECD measurements. nih.govacs.org Future research is likely to see an increased use of advanced spectroscopic techniques and computational modeling to map the conformational landscapes of these molecules and to understand the dynamics of their interconversion.

Unexplored Reactivity Pathways and Mechanistic Insights

While significant progress has been made in the synthesis of the dibenzo[b,f] researchgate.netnih.govdiazocine scaffold, the exploration of its reactivity is an area ripe for further investigation. The core structure has been shown to be robust and inert under certain conditions, allowing for transformations to be performed on peripheral functional groups without disrupting the central diazocine ring. nih.gov This has been demonstrated through transition metal-catalyzed reactions on functionalized epoxydibenzo[b,f] researchgate.netnih.govdiazocines. nih.gov

However, there are many unexplored reactivity pathways that could lead to novel molecular architectures and functional materials. For instance, the development of methods for the selective functionalization of the diazocine ring itself could open up new avenues for modifying the electronic and steric properties of these compounds. Mechanistic studies of the formation of dibenzo[b,f] researchgate.netnih.govdiazocines are also an emerging area of interest. Real-time NMR analysis has been used to capture intermediates and elucidate the mechanism of an unprecedented cyclization of an isocyanate with a neighboring acyl group, followed by dimerization. researchgate.net

Future research will likely focus on uncovering new reactions of the diazocine core, such as ring-opening, ring-expansion, or rearrangement reactions, which could lead to the synthesis of other complex heterocyclic systems. A deeper understanding of the reaction mechanisms, through both experimental and computational studies, will be crucial for the rational design of new synthetic methodologies and for controlling the outcome of chemical transformations.

Role of Advanced Computational Methodologies in Future Discoveries

Advanced computational methodologies are playing an increasingly vital role in the study of 6,12-diphenyldibenzo[b,f] researchgate.netnih.govdiazocine and related compounds. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure, aromaticity, and spectroscopic properties of these molecules. researchgate.net For example, DFT calculations have been used to understand the aromaticity of chiral nanobelts containing the diazocine motif and to analyze their HOMO and LUMO orbitals. researchgate.net

Computational methods are also essential for interpreting experimental data from chiroptical spectroscopy. The calculation of ECD and VCD spectra at various levels of theory, such as CAM-B3LYP and ωB97X-D, allows for the confident assignment of the absolute configuration of chiral diazocines. acs.org These calculations can also provide insights into the conformational preferences of these molecules in solution. acs.org

Looking ahead, the synergy between computational and experimental chemistry is expected to drive future discoveries in this field. Advanced computational screening could be employed to predict the properties of yet-to-be-synthesized dibenzodiazocine derivatives, guiding synthetic efforts towards molecules with desired functionalities. Furthermore, computational modeling will be instrumental in elucidating complex reaction mechanisms, understanding the factors that control stereoselectivity, and designing new catalysts for the synthesis of these valuable heterocyclic compounds.

Prospects for Novel Functional Materials Design Based on Dibenzo[b,f]researchgate.netnih.govdiazocines

The unique structural and photophysical properties of dibenzo[b,f] researchgate.netnih.govdiazocines make them promising building blocks for the design of novel functional materials. rsc.org A significant area of application is in the development of optical sensors. For instance, a novel scolopendra-type polydodecyloxybenzoyl researchgate.netnih.gov-diazocine has been synthesized and shown to exhibit unique optical property changes in the presence of trifluoroacetic acid, suggesting its potential use in optical sensors for environmental and biological applications. researchgate.net

The photocatalytic properties of dibenzo[b,f] researchgate.netnih.govdiazocines are also being explored for solar energy conversion. These organic photocatalysts are being investigated for water splitting to produce hydrogen, offering a potentially low-cost and tunable alternative to traditional catalysts based on noble metals. researchgate.netresearchgate.net In the field of organic electronics, dibenzo researchgate.netnih.govdiazocine derivatives have been designed as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net

Furthermore, the photoresponsive nature of some diazocine derivatives makes them attractive for the development of "smart" materials. beilstein-journals.orgbeilstein-journals.org These molecules can undergo reversible photoisomerization, leading to significant changes in their molecular shape, which can be harnessed to create photo- and mechanoresponsive polymers. beilstein-journals.orgbeilstein-journals.org The development of functionalized diazocines with groups suitable for polymerization, such as alcohol, azide, and amine functionalities, is a key step in this direction. beilstein-journals.orgbeilstein-journals.org

Application Area Key Property/Function Example Reference
Optical SensorsChanges in optical properties in response to chemical stimuli.Polydodecyloxybenzoyl researchgate.netnih.gov-diazocine for acid sensing. researchgate.net
PhotocatalysisAbility to absorb light and catalyze chemical reactions.Dibenzo[b,f] researchgate.netnih.gov-diazocines for photocatalytic water splitting. researchgate.netresearchgate.net
Organic ElectronicsSuitable electronic properties for use in electronic devices.Diaryl ketone‐tethered 1,5‐diazocines as hosts in PhOLEDs. researchgate.net
Photoresponsive MaterialsReversible isomerization upon irradiation with light.Symmetrically 3,3'-substituted diazocines for photoswitchable polymers. beilstein-journals.orgbeilstein-journals.org

Expanding the Landscape of Supramolecular and Coordination Architectures

The rigid, V-shaped, or saddle-shaped architecture of dibenzo[b,f] researchgate.netnih.govdiazocines makes them excellent scaffolds for the construction of complex supramolecular and coordination architectures. nih.gov Their structural similarity to Tröger's base, a well-established building block in supramolecular chemistry, suggests a wide range of potential applications in molecular recognition and self-assembly. nih.gov The ability of these molecules to create defined hydrophobic cavities opens up possibilities for their use as molecular tweezers, capsules, or cages. nih.gov

The design and synthesis of dibenzodiazocine-based ligands for coordination chemistry is a rapidly growing area. The nitrogen atoms of the diazocine ring can act as coordination sites for metal ions, leading to the formation of discrete coordination complexes or extended coordination polymers. The photochromic properties of some diazocine derivatives can be integrated into these coordination architectures, leading to light-responsive materials. For example, light-powered dissipative assembly of diazocine coordination cages has been demonstrated. beilstein-journals.org

Future research in this area will likely focus on the rational design of dibenzodiazocine-based building blocks with specific recognition sites and functionalities to control the self-assembly process and create supramolecular structures with tailored properties. The exploration of new coordination modes and the synthesis of novel metal-organic frameworks (MOFs) and coordination cages based on this scaffold are promising avenues for the development of materials with applications in catalysis, sensing, and gas storage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,12-Diphenyldibenzo[b,f][1,5]diazocine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cyclization reactions using diaryl precursors. For example, Mahon et al. demonstrated the synthesis of related diazocines through acid-catalyzed condensation of bis-amine intermediates with carbonyl compounds under inert atmospheres (e.g., nitrogen) . Key factors include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yields range from 40–65%, with side products arising from incomplete cyclization or oxidation. Purification often involves column chromatography with silica gel and ethyl acetate/hexane mixtures .
Synthetic Method Conditions Yield Key Reference
Acid-catalyzed cyclizationDMF, 100°C, N₂ atmosphere58%
Reductive aminationTHF, NaBH₃CN, room temperature45%

Q. How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), with splitting patterns reflecting the diazocine ring’s symmetry. Bridging protons (e.g., N–H) may show broad signals .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C–C (1450–1550 cm⁻¹) confirm the heterocyclic backbone .
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., m/z 324.12 [M+H]⁺) and fragmentation patterns consistent with the diazocine framework .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing this compound derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict feasible pathways. For example, ICReDD’s approach combines reaction path searches with experimental feedback, reducing trial-and-error experimentation. Computational screening of substituent effects (e.g., electron-withdrawing groups on phenyl rings) can guide synthetic prioritization . COMSOL Multiphysics simulations further optimize parameters like heat transfer in exothermic reactions .

Q. How can contradictions in experimental data (e.g., conflicting crystallography and spectroscopic results) be resolved during structural validation?

  • Answer :

  • Step 1 : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior). For example, Mahon et al. resolved discrepancies in bond angles by comparing DFT-optimized geometries with crystallographic data .
  • Step 2 : Apply statistical tools (e.g., principal component analysis) to identify outliers or systematic errors .
  • Step 3 : Revisit synthetic protocols to rule out impurities (e.g., by HPLC-MS) .

Q. What factorial design approaches are effective for optimizing reaction conditions in diazocine synthesis?

  • Answer : A 2³ factorial design (temperature, solvent, catalyst loading) identifies interactions between variables. For instance:

  • Factors : Temperature (80°C vs. 120°C), solvent (polar vs. nonpolar), catalyst (0.5 mol% vs. 2 mol%).
  • Response : Yield and purity.
    Results are analyzed via ANOVA to determine significant factors. Pre-experimental simulations (e.g., using AI-driven platforms like COMSOL) reduce resource consumption .

Methodological Guidance

Q. How can researchers integrate heterogeneous catalysis into diazocine synthesis to enhance sustainability?

  • Answer :

  • Catalyst Selection : Metal-organic frameworks (MOFs) or zeolites improve regioselectivity and reduce waste. For example, palladium-loaded MOFs enhance reductive amination efficiency .
  • Process Design : Continuous-flow reactors minimize solvent use and improve heat management. Computational fluid dynamics (CFD) models predict optimal flow rates .

Q. What protocols ensure reproducibility in diazocine-based photophysical studies?

  • Answer :

  • Standardization : Use degassed solvents and calibrate equipment (e.g., fluorometers) with reference compounds.
  • Data Sharing : Publish raw spectra and computational input files in repositories for peer validation .

Data-Driven Research Tools

  • Table : Key Software for Diazocine Research

    Tool Application Reference
    Gaussian 16DFT calculations for reaction pathways
    COMSOL MultiphysicsProcess optimization via AI/ML
    MestReNovaNMR/IR data analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.